molecular formula C22H22N4O3 B2699454 6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-41-9

6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2699454
CAS No.: 941915-41-9
M. Wt: 390.443
InChI Key: NBSZGKBPUSIKQQ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound featuring a pyrazolo-pyridazinone core. Its structure includes a 3,5-dimethoxybenzyl group at position 6, a methyl substituent at position 4, and an o-tolyl (2-methylphenyl) group at position 1 (Figure 1). This compound belongs to a broader class of pyrazolo-fused heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor and kinase inhibition properties .

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-7-5-6-8-20(14)26-21-19(12-23-26)15(2)24-25(22(21)27)13-16-9-17(28-3)11-18(10-16)29-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZGKBPUSIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazole class, which has garnered interest for its potential biological activities. This compound features a complex molecular structure that includes a pyrazolo[3,4-d]pyridazin-7(6H)-one core, which is known for various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 390.443 g/mol
  • IUPAC Name : 6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one

The compound's structure is characterized by multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a pyrazole ring suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazoles have been shown to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancer types. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, pyrazole-based compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Properties

Pyrazoles have also been investigated for their antimicrobial activities. The structural characteristics of this compound suggest it may possess efficacy against various bacterial strains. Studies have highlighted the role of similar pyrazole derivatives in inhibiting bacterial growth through disruption of bacterial cell wall synthesis .

Study 1: Antitumor Efficacy

In a recent study focusing on the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with structural similarities to 6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one demonstrated significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced therapeutic effects, suggesting a synergistic relationship that could improve treatment outcomes for resistant cancer types .

Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives. The study revealed that these compounds could effectively downregulate inflammatory mediators in macrophage cell lines. This finding underscores the potential of 6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one as a candidate for further development in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Description References
AntitumorInhibits BRAF(V600E) and EGFR pathways; induces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels; modulates macrophage activation
AntimicrobialInhibits bacterial growth; disrupts cell wall synthesis

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo-Pyridazinone Derivatives

6-(3,5-Dimethoxybenzyl)-1-(4-Fluorophenyl)-4-Methyl-1H-Pyrazolo[3,4-d]Pyridazin-7(6H)-one

This analog replaces the o-tolyl group with a 4-fluorophenyl moiety.

3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-d][1,3]Oxazin-4-One

A structurally related compound with an oxazinone ring instead of pyridazinone. It demonstrated moderate antitumor activity (IC50 ~11 µM against MCF-7 breast cancer cells) after derivatization with aromatic amines.

Pyrazolo-Pyrimidinone Derivatives

1-(7-Methoxyquinolin-4-yl)-6-Methyl-5-Aryl-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One

These derivatives feature a pyrimidinone core and a methoxyquinoline substituent. The quinoline moiety enhances π-π stacking interactions, which may improve binding to kinase domains. However, their larger molecular weight (~450–500 Da) could reduce bioavailability compared to the more compact pyridazinone-based target compound .

Table 1: Structural and Activity Comparison of Pyrazolo-Fused Heterocycles

Compound Class Core Structure Key Substituents IC50 (MCF-7) Solubility (LogP)
Pyrazolo-pyridazinone (Target) Pyridazinone 3,5-Dimethoxybenzyl, o-tolyl N/A* ~3.2 (estimated)
Pyrazolo-oxazinone Oxazinone Phenyl, methyl 11 µM ~2.5
Pyrazolo-pyrimidinone Pyrimidinone Methoxyquinoline, aryl N/A ~3.8

Q & A

Q. What are the key synthetic pathways for 6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to generate the pyrazolo[3,4-d]pyridazin scaffold .
  • Substituent introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the o-tolyl and 3,5-dimethoxybenzyl groups .
  • Optimization : Solvent selection (e.g., DMF or THF), catalysts (e.g., AlCl₃), and temperature control (60–100°C) to improve yields (typically 40–70%) . Methodological Tip : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous pyrazolo-pyridazine derivatives exhibit kinase inhibition (e.g., CDK, JAK2) and antiproliferative activity in cancer cell lines . Experimental Design : Screen against kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ measurements in triplicate) .
  • Structural analogs : Compare activity trends with derivatives to identify critical substituents (e.g., methoxy vs. methyl groups) .
  • Theoretical framework : Link discrepancies to differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity .

Q. What computational strategies predict the compound’s binding interactions with target proteins?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (PDB: 1ATP for CDK2) .
  • MD simulations : Assess binding stability over 100-ns trajectories with GROMACS .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction rates .
  • Catalyst optimization : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .

Q. What experimental designs assess the compound’s environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours; analyze via HPLC for degradation products .
  • Photodegradation : Expose to UV light (254 nm) and monitor half-life using LC-MS .
  • Microbial degradation : Use soil slurry models to study biotic transformation under aerobic/anaerobic conditions .

Q. How to design mechanistic studies for identifying off-target effects?

  • Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein binding .
  • CRISPR-Cas9 screens : Knock out suspected targets (e.g., kinases) in cell lines and assess resistance .
  • Metabolomics : Compare treated vs. untreated cells via LC-MS to identify perturbed pathways .

Methodological Considerations

  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in bioactivity studies .
  • Negative controls : Include DMSO-only and known inhibitor controls in kinase assays .
  • Replicates : Minimum n=3 for reproducibility in synthetic yield and bioactivity experiments .

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